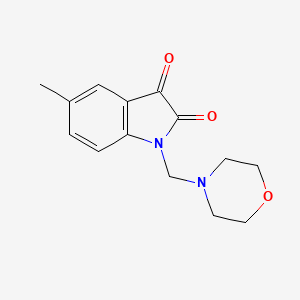
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione, also known as MMID, is a chemical compound with potential applications in scientific research. MMID is a derivative of thalidomide, a medication that was originally used as a sedative but was later withdrawn from the market due to its teratogenic effects. MMID has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis.
Wirkmechanismus
The mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. Cytokines are signaling molecules that play a key role in the immune response. Inhibition of angiogenesis is thought to be mediated by the downregulation of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione can modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). TNF-α is a pro-inflammatory cytokine that is involved in the immune response, while IL-6 is a cytokine that plays a role in the regulation of the immune system and inflammation. 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has also been shown to inhibit angiogenesis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is that it is a relatively simple compound to synthesize. It also has potential applications in the study of immunology and cancer biology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for the study of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione. One area of interest is the development of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione as a treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione involves the reaction of thalidomide with 4-morpholinylmethylamine and methyl iodide. The resulting product is a yellow solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis. Immunomodulatory agents are substances that can modify the immune response, either by enhancing or suppressing it. Inhibition of angiogenesis, the process by which new blood vessels are formed, is a promising approach for the treatment of cancer.
Eigenschaften
IUPAC Name |
5-methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-2-3-12-11(8-10)13(17)14(18)16(12)9-15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJNWKQMVBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
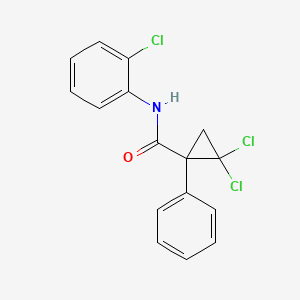
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
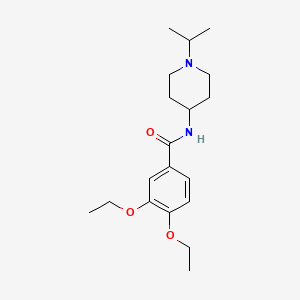
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)
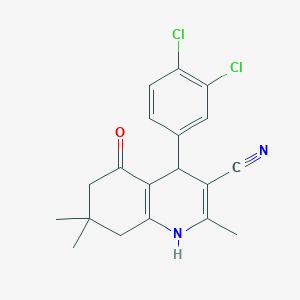
![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)
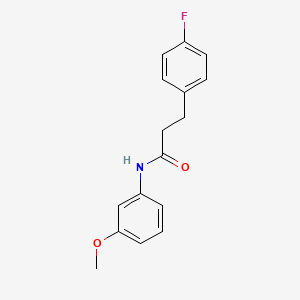
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)